Benzonitrile, 5-(butylpropylamino)-2-nitro-

Description

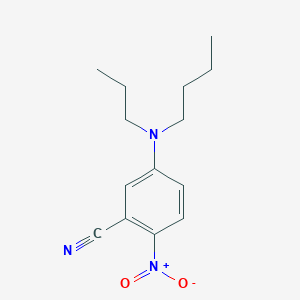

The compound Benzonitrile, 5-(butylpropylamino)-2-nitro- is a substituted benzonitrile derivative characterized by a nitro group at the 2-position and a butylpropylamino substituent at the 5-position of the aromatic ring. The butylpropylamino group introduces both electron-donating and steric effects, which may influence reactivity and solubility compared to simpler analogs .

Properties

CAS No. |

821776-59-4 |

|---|---|

Molecular Formula |

C14H19N3O2 |

Molecular Weight |

261.32 g/mol |

IUPAC Name |

5-[butyl(propyl)amino]-2-nitrobenzonitrile |

InChI |

InChI=1S/C14H19N3O2/c1-3-5-9-16(8-4-2)13-6-7-14(17(18)19)12(10-13)11-15/h6-7,10H,3-5,8-9H2,1-2H3 |

InChI Key |

JONYVHOOQCIJPO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCC)C1=CC(=C(C=C1)[N+](=O)[O-])C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 5-(butylpropylamino)-2-nitro- can be achieved through several methods. One common approach involves the nitration of benzonitrile followed by the introduction of the butylpropylamino group. The nitration can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position on the benzene ring.

The subsequent introduction of the butylpropylamino group can be achieved through nucleophilic substitution reactions. For example, the nitrobenzonitrile can be reacted with butylpropylamine in the presence of a suitable base, such as sodium hydroxide, under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of benzonitrile, 5-(butylpropylamino)-2-nitro- typically involves large-scale nitration and amination processes. The nitration step is carefully controlled to ensure high yields and selectivity, while the amination step may utilize continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 5-(butylpropylamino)-2-nitro- undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst, ethanol solvent, room temperature.

Substitution: Halogenating agents (e.g., chlorine gas), sulfuric acid, elevated temperatures.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide, reflux conditions.

Major Products

Reduction: 5-(butylpropylamino)-2-aminobenzonitrile.

Substitution: Halogenated or sulfonated derivatives of benzonitrile.

Hydrolysis: 5-(butylpropylamino)-2-nitrobenzoic acid or 5-(butylpropylamino)-2-nitrobenzamide.

Scientific Research Applications

Benzonitrile, 5-(butylpropylamino)-2-nitro- has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of benzonitrile, 5-(butylpropylamino)-2-nitro- depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components. The butylpropylamino group can enhance the compound’s binding affinity to specific molecular targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Benzonitrile Derivatives

The following table highlights key structural differences between the target compound and its analogs:

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups: The butylpropylamino group in the target compound is electron-donating, which contrasts with electron-withdrawing groups like trifluoromethyl (in CAS 892501-99-4) or nitro (common in all analogs). This difference may alter reactivity in electrophilic substitution reactions .

- Solubility: Compounds with polar substituents (e.g., morpholinopropoxy in CAS 675126-26-8) are likely more water-soluble than the target compound, which has a hydrophobic alkyl chain .

Biological Activity

Benzonitrile, 5-(butylpropylamino)-2-nitro- is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Chemical Formula : C₁₁H₁₄N₂O₂

- CAS Number : 731811-59-9

The presence of the nitro group () and the amino group () in its structure is crucial for its biological activity, particularly in mediating interactions with various biological targets.

Antimicrobial Activity

Nitro-containing compounds are known for their antimicrobial properties. Research indicates that benzonitrile derivatives can exhibit significant antibacterial effects. The mechanism typically involves the reduction of the nitro group, leading to the formation of reactive intermediates that can bind to bacterial DNA, causing cell death .

Table 1: Antimicrobial Activity of Nitro Compounds

| Compound | Mechanism of Action | Activity Level |

|---|---|---|

| Benzonitrile Derivative | DNA binding through nitro reduction | Moderate |

| Metronidazole | Intercellular reduction to toxic intermediates | High |

| Chloramphenicol | Inhibition of protein synthesis | High |

Antitumor Activity

The antitumor potential of nitro compounds has been widely studied. Benzonitrile, 5-(butylpropylamino)-2-nitro- may act as a hypoxia-activated prodrug, which is particularly effective in targeting cancer cells that thrive in low oxygen conditions . The compound's mechanism involves the selective activation within the tumor microenvironment, leading to enhanced cytotoxicity against cancer cells.

Case Study: Antitumor Efficacy

In a study examining various nitro compounds, it was found that derivatives similar to benzonitrile exhibited significant cytotoxicity against several cancer cell lines. For instance, certain derivatives showed IC50 values comparable to established chemotherapeutics, indicating their potential as effective anticancer agents .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of nitro-containing compounds. The presence of the nitro group enhances the ability of these compounds to inhibit pro-inflammatory cytokines such as TNF-α and IL-1β. This suggests a potential therapeutic role in treating inflammatory diseases .

The biological activity of benzonitrile derivatives can be attributed to several mechanisms:

- Electrophilic Attack : The electron-withdrawing nature of the nitro group facilitates electrophilic attack on nucleophilic sites in biomolecules.

- Reactive Oxygen Species (ROS) Generation : Nitro compounds can induce oxidative stress within cells, leading to apoptosis in cancerous tissues.

- Enzyme Inhibition : Some derivatives have been shown to inhibit key enzymes involved in tumor progression and inflammation, such as iNOS and COX-2 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.